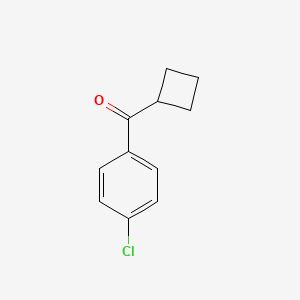
4-Chlorophenyl cyclobutyl ketone
Descripción general
Descripción
4-Chlorophenyl cyclobutyl ketone (CAS Number: 6640-25-1) is an organic compound with the molecular formula ClC6H4COC3H5 . It is also known as (4-Chlorophenyl)cyclopropylmethanone . This ketone features a cyclobutyl ring attached to a phenyl group, with a chlorine atom substituting one of the phenyl ring carbons.
Synthesis Analysis
The synthesis of 4-Chlorophenyl cyclobutyl ketone involves several steps:
- Cyclohexanone Reaction : Cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent, yielding 1-(2-chlorophenyl)-cyclohexene .
- Dehydration : Dehydration of the cyclohexene intermediate occurs in the presence of an acidic ionic liquid (specifically, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate ), resulting in the formation of 4-Chlorophenyl cyclobutyl ketone.
- Oxidation : The synthesized alkene undergoes oxidation using potassium permanganate , leading to the corresponding hydroxy ketone intermediate.
- Imination and Rearrangement : The hydroxy ketone intermediate reacts with methylamine to form an imine, which then rearranges at elevated temperatures to yield the final product, ketamine.
Molecular Structure Analysis
The molecular structure of 4-Chlorophenyl cyclobutyl ketone consists of a cyclobutyl ring attached to a phenyl group. The chlorine atom is positioned on the phenyl ring. The compound exists as a colorless to yellow liquid .
Chemical Reactions Analysis
In mass spectrometry, 4-Chlorophenyl cyclobutyl ketone fragments through two common pathways:
- Alpha Cleavage : The bond between the oxygen-bearing carbon and one of the neighboring carbons breaks.
- Dehydration : Similar to the dehydration observed in chemical reactions, this process occurs in the mass spectrometer.
Physical And Chemical Properties Analysis
- Appearance : Colorless to yellow liquid.
- Refractive Index : Approximately 1.5700.
- Infrared Spectrum : Conforms to the expected structure.
- Gas-Liquid Content : Minimum 97.5%.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-Chlorophenyl cyclobutyl ketone has been used in the synthesis of various chemical compounds. For instance, it plays a role in the synthesis of flucycloxuron, an insecticide, through a "one-pot" reaction process. The yield of this synthesis can be improved through optimization, demonstrating the ketone's versatility in chemical synthesis (Gao Xue-yan, 2011).
- In another study, the synthesis and rearrangement of cyclobutyl methanol, which is closely related to 4-chlorophenyl cyclobutyl ketone, are described. This research provides insights into the potential for chemical transformations and rearrangements involving similar compounds (El-Hachach et al., 1999).
Environmental Applications
- A study focused on the degradation of 4-chlorophenol, a compound related to 4-chlorophenyl cyclobutyl ketone, using organic oxidants like peroxy acetic acid, para nitro benzoic acid, and methyl ethyl ketone peroxide in combination with UV irradiation. This research contributes to understanding the environmental applications of related compounds in wastewater treatment and pollution control (Sharma et al., 2012).
Photophysical Studies
- The photophysical properties of compounds like C-(4-chlorophenyl)-N-phenylnitrone, which have structural similarities to 4-chlorophenyl cyclobutyl ketone, have been studied. These studies are significant for understanding the interaction of such compounds with different ketones, contributing to the field of molecular selectivity and solvatochromism (Salampuria et al., 2012).
Catalytic Applications
- Research on concerted catalytic reactions has used 4-chlorophenyl acetate, structurally related to the ketone , for the conversion of other ketones into chiral acetates. This demonstrates the potential for 4-chlorophenyl cyclobutyl ketone in catalytic applications, particularly in asymmetric transformations (Jung et al., 2000).
Safety And Hazards
- Toxicity : As with any chemical, handle with care and follow safety protocols.
- Combustion Products : Thermal decomposition may release irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
Direcciones Futuras
Further studies are warranted to explore potential applications, optimize synthesis methods, and investigate any therapeutic properties.
Propiedades
IUPAC Name |
(4-chlorophenyl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRIIPWSHCVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504128 | |
| Record name | (4-Chlorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl cyclobutyl ketone | |
CAS RN |
77585-25-2 | |
| Record name | (4-Chlorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



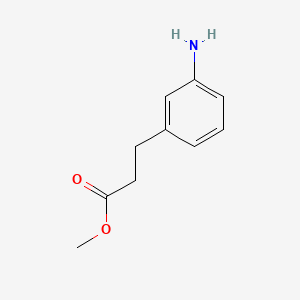
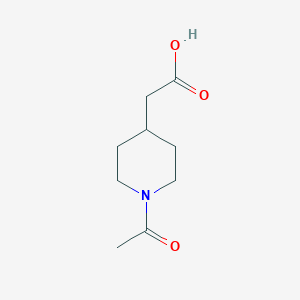
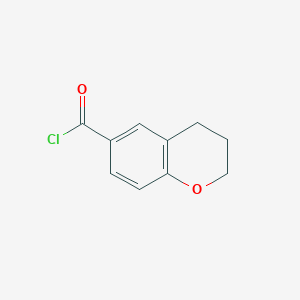
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
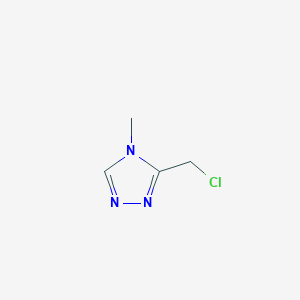
![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
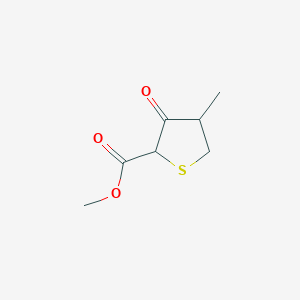
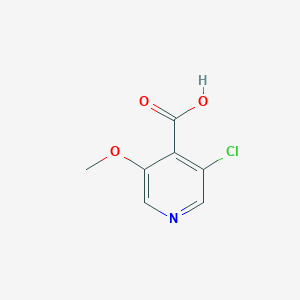
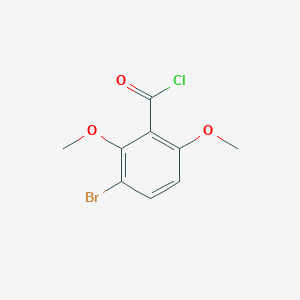
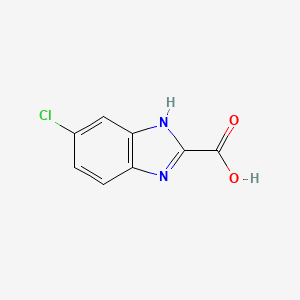
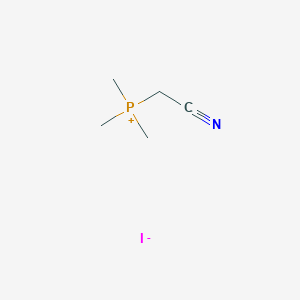
![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)

![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)